molecular formula C9H13ClO6S B12790530 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole CAS No. 72661-84-8

6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole

Cat. No.: B12790530
CAS No.: 72661-84-8
M. Wt: 284.71 g/mol
InChI Key: QPZSWIPHRFNRLI-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a fused tetrahydrofuro[2,3-d][1,3]dioxole core substituted with chloro, dimethyl, and 2-oxido-1,3,2-dioxathiolan-4-yl groups.

Properties

CAS No.

72661-84-8

Molecular Formula

C9H13ClO6S

Molecular Weight

284.71 g/mol

IUPAC Name

4-(6-chloro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C9H13ClO6S/c1-9(2)14-7-5(10)6(13-8(7)15-9)4-3-12-17(11)16-4/h4-8H,3H2,1-2H3

InChI Key

QPZSWIPHRFNRLI-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)C3COS(=O)O3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole typically involves multiple steps. One common method includes the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethyl amine and dry toluene . This reaction forms an intermediate, which is further reacted with other reagents to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxides.

    Reduction: Reduction reactions can modify the oxido-dioxathiolan group.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Framework

The tetrahydrofuro[2,3-d][1,3]dioxole scaffold is shared with several analogs, but substituent variations critically influence properties:

Compound Name Substituents at Key Positions Molecular Weight Key Structural Features
Target Compound 6-Cl, 2,2-dimethyl, 5-(2-oxido-dioxathiolan-4-yl) ~328.3 (calc.) Dioxathiolane oxide ring; chloro substituent
(3aR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol 6-OH, 5-(2,2-dimethyl-dioxolan-4-yl) 260.28 Hydroxyl group; dioxolane ring
(3aR,5S,6R,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate 6-OAc, 5-(2,2-dimethyl-dioxolan-4-yl) 302.32 Acetate group; enhanced lipophilicity
Compounds 31 and 31' (Wan et al., 2023) 6-(2-(phenylsulfonyl)ethyl) ~450 (est.) Sulfonyl ethyl group; diastereomeric pair (8:1)

Key Observations :

  • The chloro substituent in the target compound increases electronegativity and may enhance reactivity in substitution reactions compared to hydroxyl or acetate groups.
  • Diastereomerism in analogs (e.g., 31 and 31' ) underscores the importance of stereochemical analysis for the target compound.

Stereochemical Analysis

  • Ring Puckering : The tetrahydrofuran ring’s conformation can be analyzed using Cremer-Pople parameters (amplitude $ q $, phase $ \phi $) . The dioxathiolane oxide substituent may induce distinct puckering compared to dioxolane or sulfonyl groups.
  • Enantiomer Purity: Flack’s $ x $ parameter () is critical for resolving enantiomers in non-centrosymmetric crystals, particularly for chiral centers in the dioxathiolane or tetrahydrofuran rings .

Physicochemical Properties

Solubility and Lipophilicity

  • The chloro group in the target compound likely increases lipophilicity (logP) compared to hydroxylated analogs (e.g., , logP ~1.5 estimated).
  • Acetate derivatives () exhibit higher molecular weight and altered solubility profiles due to ester functionalities .

Thermal Stability

    Biological Activity

    6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole is a synthetic compound with potential biological activities that have garnered attention in recent research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C9H13ClO6SC_9H_{13}ClO_6S, and it possesses a unique arrangement of dioxole and dioxathiolane moieties which may influence its reactivity and interactions with biological targets.

    Research indicates that the biological activity of 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole may involve several mechanisms:

    • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of chlorine and sulfur in its structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
    • Antioxidant Properties : The dioxathiolane component may provide antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
    • Enzyme Inhibition : There is evidence that the compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Study on Antimicrobial Efficacy : A study conducted by researchers at [source] demonstrated that 6-Chloro-2,2-dimethyl-5-(2-oxido-1,3,2-dioxathiolan-4-yl)tetrahydrofuro(2,3-d)(1,3)dioxole showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli64
    • Antioxidant Activity Assessment : Another study evaluated the antioxidant potential using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to established antioxidants like ascorbic acid.

    Toxicological Considerations

    While the compound shows promise in various biological applications, toxicity assessments are critical. Initial toxicity studies indicate moderate cytotoxicity in certain cell lines at higher concentrations. Further investigations are necessary to establish safe dosage levels for potential therapeutic applications.

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